

Assessing the Impact of AAMU's Environmental Science Research: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AAMU

Cat. No.: B011769

[Get Quote](#)

Researchers at Alabama A&M University (**AAMU**) are actively engaged in critical environmental science research, with significant investigations into water quality, soil health, and sustainable agricultural technologies. This guide provides a comparative analysis of key **AAMU** research projects, juxtaposing their findings with alternative studies to offer a broader context for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to objectively assess the impact and contributions of **AAMU**'s environmental science research.

Water Quality Monitoring: The Flint Creek Watershed Case Study

A significant focus of **AAMU**'s environmental science research is the assessment of water quality in local watersheds. Dr. Elica M. Moss has led studies in the Flint Creek Watershed, a tributary of the Tennessee River, to understand the relationship between land use, seasonality, and the prevalence of the fecal indicator bacterium, *Escherichia coli* (*E. coli*).

AAMU Research Snapshot: *E. coli* in the Flint Creek Watershed

Dr. Moss's research in the Flint Creek Watershed has indicated a positive correlation between increased temperatures and higher concentrations of *E. coli*.^[1] The study highlighted that non-point source pollution has been a concern in this watershed since the 1950s, leading to an overall water quality designation of "fair to poor."^[1] The research involved selecting streams

based on their proximity to animal feeding operations, as well as agricultural, urban, and forested land uses.[\[1\]](#)

Comparative Analysis: Agricultural vs. Forested Watersheds

To contextualize the findings from the Flint Creek Watershed, the table below compares E. coli concentrations found in agricultural and forested streams from a study by Walker et al. (2009). This comparison underscores the significant impact of agricultural activities on fecal bacterial loads in waterways.

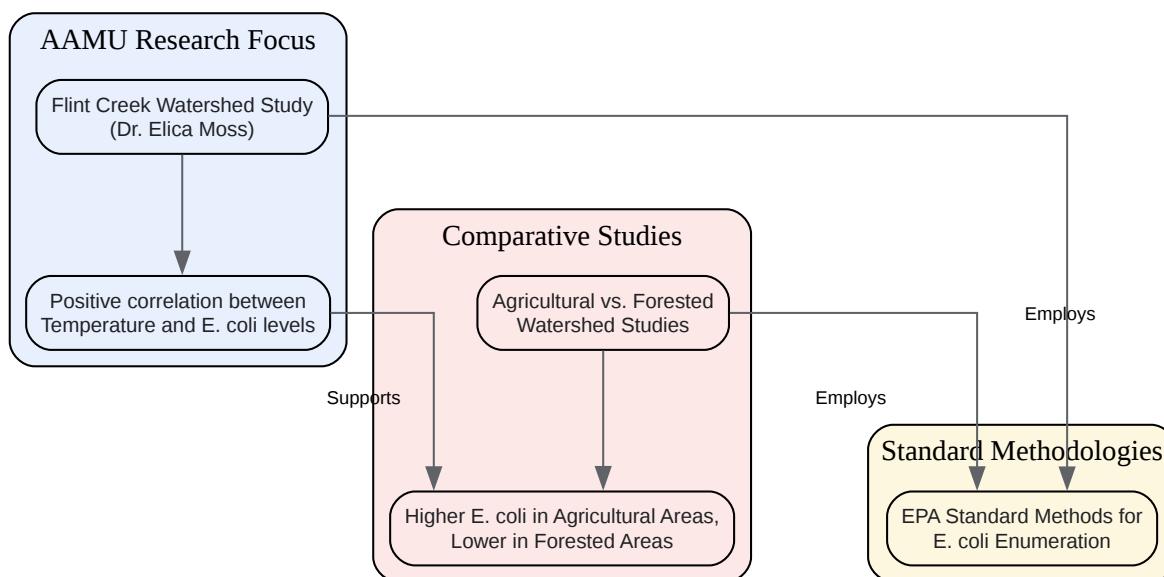
Land Use	Mean E. coli Concentration (CFU/100mL)	Maximum E. coli Concentration (CFU/100mL)
Agricultural	1027.0 - 848.9	>2419.6
Forested	820.0	410.6

Table 1: Comparison of E. coli concentrations in streams from watersheds with different dominant land uses. Data extracted from a study of West Run Watershed, WV.[\[2\]](#)

A study on agriculturally dominated landscapes in Iowa further reinforces these findings, identifying a significant positive correlation between agricultural land cover and E. coli concentration.[\[3\]](#) Conversely, a negative correlation was observed between forest land cover and E. coli levels.[\[3\]](#)

Experimental Protocols: Water Quality Analysis

AAMU's Approach to E. coli Monitoring


While specific quantitative data from Dr. Moss's study were not publicly available in detail, her presentation mentioned monitoring E. coli levels in relation to physicochemical parameters.[\[1\]](#) Standard methods for E. coli enumeration in water samples, such as those outlined by the U.S. Environmental Protection Agency (EPA), are typically employed in such studies.

Standard Protocol for E. coli Enumeration in Water Samples (Membrane Filtration Method)

- Sample Collection: Collect water samples in sterile containers.

- Filtration: A measured volume of the water sample is filtered through a sterile membrane filter with a pore size of 0.45 μm . The bacteria are retained on the surface of the filter.
- Incubation: The membrane filter is placed onto a selective and differential agar medium, such as m-TEC agar. The plate is incubated at 35°C for 2 hours to resuscitate stressed bacteria, followed by incubation at 44.5°C for 22-24 hours.
- Enumeration: After incubation, the filter is transferred to a pad saturated with a urea substrate. After 15 minutes, yellow or yellow-brown colonies are counted as E. coli.
- Calculation: The concentration of E. coli is calculated and reported as colony-forming units (CFU) per 100 mL of water.

Logical Workflow for Watershed Contamination Assessment

[Click to download full resolution via product page](#)

Caption: Logical relationship between **AAMU**'s research, comparative studies, and standard protocols.

Soil Health and Microbial Activity in Organic Farming Systems

Another key area of **AAMU**'s environmental science research is the study of soil health, with a focus on microbial communities and their enzymatic activities. Dr. Zachary Senwo's research provides valuable insights into the impact of organic farming practices on the soil microbiome in Alabama.

AAMU Research Snapshot: Soil Enzymes in an Alabama Organic Farm

A study conducted by Gardner, Acosta-Martinez, Senwo, and Dowd (2011) at an organic farm in Alabama investigated the soil rhizosphere microbial communities and enzyme activities under different crops.^[4] The research found that microbial biomass and enzyme activities were generally higher in the soil under pasture and potato compared to other vegetable crops like lettuce, onion, and broccoli.^[4]

Comparative Analysis: Organic vs. Conventional Farming

The following table compares the soil enzyme activities found in the **AAMU** study on an organic farm with a study by Wyszkowska et al. (2021) that compared organic and conventional farming systems. This comparison highlights the generally enhanced biological activity in soils managed with organic practices.

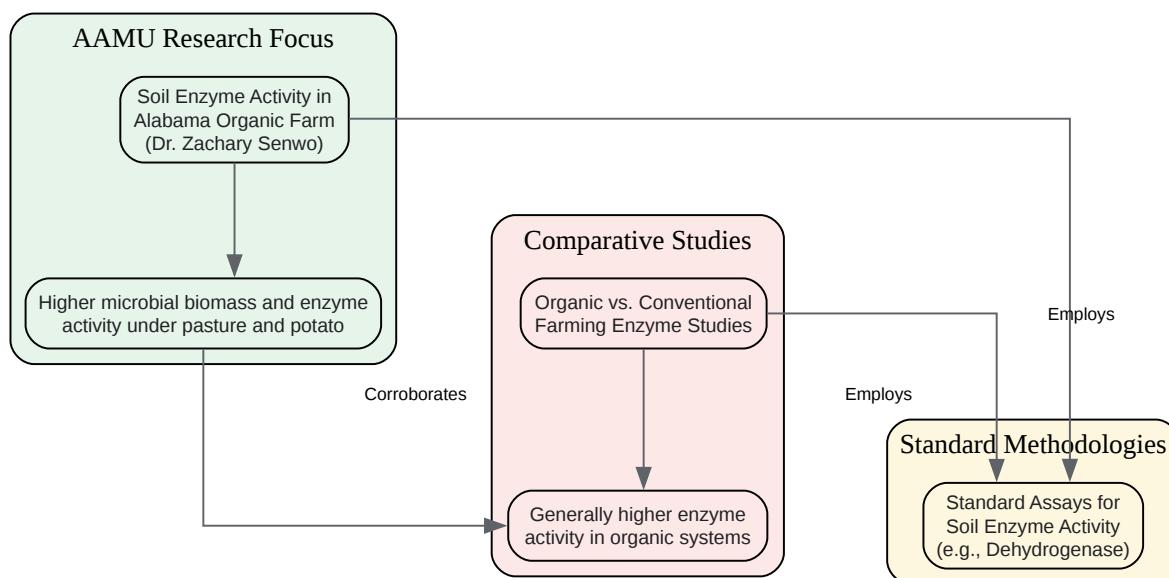
Farming System	Dehydrogenase Activity (µg TPF/g/day)	Urease Activity (µg N/g/hr)	Protease Activity (µg TYR/g/hr)
AAMU Organic Farm (Pasture)	~150	~35	~150
AAMU Organic Farm (Potato)	~125	~30	~125
Comparative Study (Organic)	Significantly Higher than Conventional	Significantly Higher than Conventional	Significantly Higher than Conventional
Comparative Study (Conventional)	Lower than Organic	Lower than Organic	Lower than Organic

Table 2: Comparison of soil enzyme activities in organic farming systems. **AAMU** data is approximated from figures in Gardner et al. (2011)[4]. Comparative data reflects the qualitative findings of Wyszkowska et al. (2021)[5].

The comparative study by Wyszkowska et al. (2021) found that the organic system promoted significantly higher activity of all studied enzymes, particularly dehydrogenase, protease, and urease, when compared to the conventional system.[5] This aligns with the findings from the **AAMU** study, suggesting that organic farming practices foster a more active soil microbial community.

Experimental Protocols: Soil Enzyme Assays

AAMU's Approach to Soil Enzyme Analysis


The study by Gardner, Acosta-Martinez, Senwo, and Dowd (2011) utilized established methods for determining soil enzyme activities, which are crucial indicators of soil health and nutrient cycling.

Standard Protocol for Dehydrogenase Activity Assay

- Sample Preparation: Fresh soil samples are sieved to remove large debris.

- Incubation: A known weight of soil is incubated with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) in the dark. Dehydrogenase enzymes in the soil reduce the colorless TTC to the red-colored triphenyl formazan (TPF).
- Extraction: The TPF is extracted from the soil using methanol.
- Quantification: The concentration of TPF in the methanol extract is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 485 nm).
- Calculation: The dehydrogenase activity is expressed as the amount of TPF produced per gram of soil per unit of time (e.g., $\mu\text{g TPF/g/day}$).

Experimental Workflow for Soil Health Assessment

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the assessment of soil health through enzyme activity analysis.

Sustainable Agriculture: Innovations with Low-Temperature Plasma

AAMU is also at the forefront of exploring innovative technologies for sustainable agriculture. Dr. Srinivasa Rao Mentreddy's research on low-temperature plasma (LTP) for seed treatment and crop improvement exemplifies this commitment to developing environmentally friendly agricultural solutions.[6][7]

AAMU Research Snapshot: Low-Temperature Plasma Effects on Seeds

Dr. Mentreddy's research has demonstrated the potential of LTP to enhance seed germination and plant growth.[6] For instance, treating radish, buckwheat, and scallion seeds with Helium (He) LTP for 90 seconds significantly improved moisture imbibition.[7] Furthermore, Argon (Ar) LTP treatment for 30 seconds increased the plant height of certain microgreens by 98% compared to the control group.[7]

Comparative Analysis: LTP Effects on Various Seeds

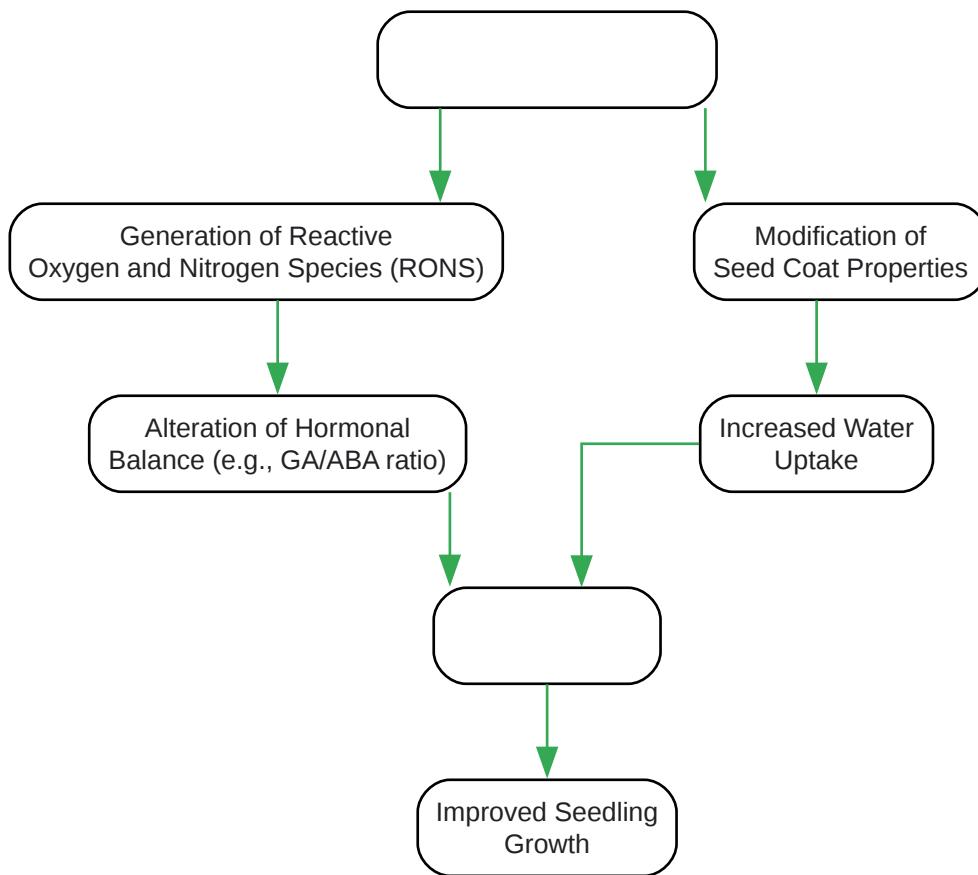
The following table compares the findings from Dr. Mentreddy's research with a study by Ling et al. (2014) on the effects of LTP on soybean seed germination. This comparison illustrates the variable but generally positive impact of LTP on different plant species.

Crop	LTP Treatment	Observed Effect
AAMU Study: Radish, Buckwheat, Scallion	He, 90 seconds	Improved moisture imbibition
AAMU Study: Microgreens	Ar, 30 seconds	98% increase in plant height
Comparative Study: Soybean	Air plasma, 45 seconds	14.66% increase in germination rate
Comparative Study: Soybean	Air plasma, 45 seconds	14.03% increase in water uptake

Table 3: Comparison of the effects of low-temperature plasma on seed germination and growth. **AAMU** data from Mentreddy (n.d.)[7]. Comparative data from Ling et al. (2014).

The study by Ling et al. (2014) also reported that LTP treatment decreased the contact angle of the soybean seed surface, leading to increased wettability and water uptake. This provides a potential mechanism for the enhanced germination observed in both studies.

Experimental Protocols: Low-Temperature Plasma Seed Treatment


AAMU's Approach to LTP Application

Dr. Mentreddy's research utilizes a dielectric barrier discharge (DBD) system to generate LTP for seed treatment.^[8] The seeds are exposed to the plasma for specific durations to assess the impact on various growth parameters.^[8]

Standard Protocol for Low-Temperature Plasma Seed Treatment

- **Plasma Generation:** A dielectric barrier discharge (DBD) plasma reactor is used to generate LTP from a feed gas (e.g., Argon, Helium, or ambient air).
- **Seed Placement:** A single layer of seeds is placed on a sample holder within the plasma reactor.
- **Plasma Exposure:** The seeds are exposed to the plasma for a predetermined duration (e.g., 30, 60, 90 seconds) at a specific voltage and frequency.
- **Post-Treatment Analysis:**
 - **Germination Test:** Treated and untreated (control) seeds are placed in petri dishes with moist filter paper and incubated under controlled conditions. Germination rate and speed are recorded.
 - **Seedling Growth:** Germinated seeds are planted in a suitable growth medium, and seedling height, biomass, and root development are measured over time.
 - **Microbial Analysis:** The microbial load on the surface of treated and untreated seeds is determined using standard plating techniques to assess the decontamination efficacy of the plasma.

Signaling Pathway for LTP-Induced Seed Germination

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the enhancement of seed germination by low-temperature plasma.

In conclusion, the environmental science research conducted at Alabama A&M University provides significant contributions to our understanding of water quality, soil health, and the development of sustainable agricultural technologies. When compared with broader research in these fields, **AAMU**'s work is both relevant and impactful, addressing critical environmental challenges with innovative approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. A 22-Site Comparison of Land-Use Practices, E-coli and Enterococci Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Activity of Loess Soil in Organic and Conventional Farming Systems | MDPI [mdpi.com]
- 6. agri-conferences.com [agri-conferences.com]
- 7. agri-conferences.com [agri-conferences.com]
- 8. cdn.alabamaphysics.com [cdn.alabamaphysics.com]
- To cite this document: BenchChem. [Assessing the Impact of AAMU's Environmental Science Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011769#assessing-the-impact-of-aamu-s-environmental-science-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com